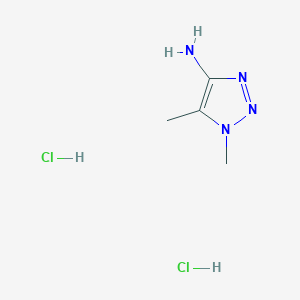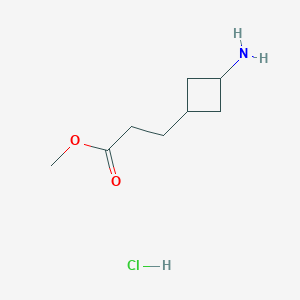![molecular formula C10H15ClN2S B2617084 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine CAS No. 478064-75-4](/img/structure/B2617084.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine” is a chemical compound with the molecular formula C6H5ClN4S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a 5-membered heterocyclic compound containing both sulfur and nitrogen . The SMILES string of this compound is Clc2ncc(Cn1cncn1)s2 , which can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .
Aplicaciones Científicas De Investigación
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine has a variety of applications in scientific research. It is used as a building block for the synthesis of various compounds, including drugs, peptides, and other organic molecules. It is also used as a catalyst in organic synthesis reactions, such as the Wittig reaction. In addition, this compound is used in the synthesis of chiral compounds, which are important in the development of drugs, and in the synthesis of fluorescent compounds for use in medical imaging.
Mecanismo De Acción
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine has many advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a building block for the synthesis of various compounds. It is also relatively inexpensive and can be used as a catalyst in organic synthesis reactions. However, this compound also has some limitations. It is not fully understood how it works, and its effects on the body are not fully understood. In addition, it can be difficult to obtain large quantities of this compound for lab experiments.
Direcciones Futuras
There are several potential future directions for the use of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine in scientific research. One potential direction is the development of new drugs based on this compound. Another potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, more research is needed to better understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, further research is needed to develop new laboratory techniques for the synthesis and use of this compound in scientific research.
Métodos De Síntesis
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with an organophosphorus compound to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction of a halide or pseudohalide with an organoboron compound to form a carbon-carbon bond.
Análisis Bioquímico
Biochemical Properties
They can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles have been found to have diverse effects over time, including changes in their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazoles have been found to have diverse effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazoles have been found to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles have been found to interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Thiazoles have been found to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-chloro-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-8-2-4-13(5-3-8)7-9-6-12-10(11)14-9/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSLAMLHLQUTEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2617006.png)
![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2617007.png)

![4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2617010.png)


![8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2617015.png)


![Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2617020.png)
![3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2617023.png)
